N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide
Description
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a sulfonamide group, a phenylbutyl side chain, and a hydroxypropionamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
CAS No. |
919996-89-7 |
|---|---|
Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
N-hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide |
InChI |
InChI=1S/C14H22N2O4S/c1-16(21(19,20)12-10-14(17)15-18)11-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,18H,5-6,9-12H2,1H3,(H,15,17) |
InChI Key |
ISYIWPOCGALTOG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCC1=CC=CC=C1)S(=O)(=O)CCC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-phenylbutylamine with methyl chloroformate to form an intermediate carbamate. This intermediate is then reacted with hydroxylamine to introduce the hydroxy group, followed by sulfonylation with a suitable sulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenylbutyl side chain can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenylbutyl derivatives.
Scientific Research Applications
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the sulfonamide group can interact with amino acid residues, leading to inhibition or modulation of enzyme activity. The phenylbutyl side chain may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide: shares similarities with other sulfonamide derivatives, such as:
Uniqueness
- The unique combination of a hydroxypropionamide moiety and a phenylbutyl side chain distinguishes this compound from other sulfonamide derivatives. This structural uniqueness contributes to its specific chemical reactivity and potential applications in various fields.
Biological Activity
N-Hydroxy-3-[methyl(4-phenylbutyl)sulfamoyl]propanamide, also known by its chemical structure and various identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H24N2O3S
- Molecular Weight : 356.46 g/mol
- CAS Number : 919996-89-7
The compound is characterized by the presence of a sulfamoyl group and an N-hydroxy moiety, which are significant for its biological interactions.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:
-
Inhibition of Matrix Metalloproteinases (MMPs) :
- The compound has been identified as a type IV collagenase inhibitor, specifically targeting MMP-9, which plays a critical role in extracellular matrix remodeling and inflammation .
- By inhibiting MMP-9, the compound helps maintain the integrity of the basement membrane zone (BMZ), particularly in skin tissues exposed to damaging agents like sulfur mustard (SM) .
- Modulation of Inflammatory Responses :
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Study 1: Protective Effects Against Sulfur Mustard-Induced Skin Injury
In a mouse ear vesicant model, this compound was tested for its protective effects against sulfur mustard-induced skin injuries. Key findings included:
- Reduction in MMP-9 Expression : The compound significantly downregulated MMP-9 expression in treated mice compared to controls.
- Preservation of Basement Membrane Integrity : Histological analysis revealed intact type IV collagen in treated groups, contrasting with the degradation observed in untreated groups .
Research Findings
Recent studies have expanded on the therapeutic potential of this compound:
- Antidiabetic Potential : Similar compounds within its class have demonstrated antidiabetic properties through modulation of glucose metabolism and insulin sensitivity.
- Applications in Wound Healing : The compound's ability to inhibit MMPs suggests potential applications in enhancing wound healing processes by maintaining extracellular matrix integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
